1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate
Description
Contextual Significance in Contemporary Chemical Research
In contemporary chemical research, 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is primarily investigated for its role as a coalescing agent and its subsequent environmental and indoor air quality implications. tandfonline.com Its widespread use in architectural coatings means it is a common component of indoor environments, where its slow evaporation rate leads to prolonged emissions. chemicalbook.comtandfonline.com Research has focused on measuring its emission rates from painted surfaces and understanding the factors that influence this process. tandfonline.com
Furthermore, its detection in food packaging materials has prompted studies into its migration into foodstuffs. researchgate.nettandfonline.com Analytical studies have confirmed its presence in polypropylene (B1209903) and polystyrene packed food samples, necessitating an understanding of its toxicokinetics to assess any potential risk. researchgate.netnih.gov The compound also serves as a chemical intermediate in the synthesis of other derivatives, such as plasticizers. Its physical and chemical properties, including low water solubility and a high octanol-water partition coefficient, make it an interesting subject for studies on semi-volatile organic compounds (SVOCs). chemicalbook.com
Evolution of Research Paradigms and Scientific Inquiry
The scientific inquiry into this compound has evolved from its initial synthesis and application-focused research to a more nuanced investigation of its environmental fate and biological interactions. Initially, research was driven by its commercial introduction and its effectiveness as a coalescing aid in the paint and coatings industry. Studies focused on optimizing its synthesis, often exploring different catalysts like sodium hydroxide (B78521) or sodium alcoholates to improve yield and efficiency. google.comscientific.netresearchgate.net
As environmental awareness grew, the research paradigm shifted to include its impact as a VOC. tandfonline.com This led to numerous studies on its emission from building materials and its contribution to indoor air pollution. tandfonline.com More recent research has delved into its metabolic pathways and the identification of urinary biomarkers for monitoring human exposure. nih.govresearchgate.net Toxicokinetic studies, though not extensive for the monoisobutyrate itself, have been informed by research on the related diisobutyrate compound, suggesting rapid metabolism and elimination. europa.eunih.gov The development of advanced analytical techniques has also enabled the detection of trace amounts of this compound in various matrices, from indoor air to food products. researchgate.nettandfonline.com
Isomeric Considerations and Structural Diversity
A key aspect of the chemistry of this compound is its isomeric nature. The commercial product is not a single, pure compound but a mixture of isomers. chemicalbook.comresearchgate.net The core structure, 2,2,4-trimethyl-1,3-pentanediol (B51712), is a racemic diol. The monoisobutyrate is formed by the esterification of one of the two hydroxyl groups of this diol with isobutyric acid.
This results in two primary positional isomers:
2,2,4-trimethyl-1,3-pentanediol-1-monoisobutyrate : The ester bond is at the C1 position.
2,2,4-trimethyl-1,3-pentanediol-3-monoisobutyrate : The ester bond is at the C3 position. chemicalbook.com
Since the parent diol contains a chiral center at the C4 position, each of these positional isomers exists as a pair of enantiomers ((R) and (S)). Therefore, the commercial product is a mixture of at least four different stereoisomers. Research has shown that these isomers can be detected and separated using advanced analytical techniques, and their presence as a racemic mixture confirms a synthetic rather than a natural origin. researchgate.nettandfonline.com The specific ratio of these isomers can be influenced by the synthesis process.
Methodological Frameworks for Compound Investigation
The investigation of this compound relies on a variety of modern analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most prevalent method for its detection and quantification in various matrices. atamankimya.comresearchgate.net
Key methodological frameworks include:
Coupled Capillary Gas Chromatography-Mass Spectrometry (HRGC-MS): This high-resolution technique has been instrumental in identifying the compound in food samples that have migrated from packaging materials. chemicalbook.comresearchgate.net
Solid-Phase Microextraction (SPME): Used for sample collection of volatile emissions from paints, followed by GC-MS analysis to identify the specific compounds contributing to odor. researchgate.net
Gas Chromatography/Olfactometry (GC-O): This method combines analytical separation with human sensory perception to identify which specific volatile compounds are responsible for the characteristic odor of paints containing this chemical. researchgate.net
Enantioselective Multi-Dimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS): This specialized technique has been used to confirm the presence of racemic pairs of the compound's enantiomers, which is crucial for determining its synthetic origin. researchgate.nettandfonline.com
For monitoring human exposure, analytical methods are developed to detect its metabolites, such as 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV), in urine. nih.gov These methods are vital for toxicokinetic studies and for establishing biomarkers of exposure. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 25265-77-4 |
| Molecular Formula | C12H24O3 |
| Molecular Weight | 216.32 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild, characteristic |
| Boiling Point | 255-261.5 °C |
| Melting Point | <-50 °C |
| Density | 0.95 g/mL at 25 °C |
| Vapor Pressure | 1.3 Pa |
| Water Solubility | 900 mg/L |
Data sourced from multiple references. chemicalbook.comatamankimya.comchemicalbook.comtexas.gov
Table 2: Common Synonyms and Trade Names
| Type | Name |
|---|---|
| IUPAC Name | (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate |
| Common Synonym | 2,2,4-Trimethyl-1,3-pentanediol 1-monoisobutyrate |
| Common Synonym | 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate |
| Trade Name | Texanol |
| Trade Name | UCAR™ Filmer IBT |
| Trade Name | NX 795 |
Data sourced from multiple references. atamankimya.comtexas.govatamankimya.com
Table 3: Overview of Analytical Methodologies
| Technique | Application |
|---|---|
| GC-MS | General detection and quantification in various media. atamankimya.com |
| HRGC-MS | Detection of migration from food packaging. chemicalbook.comresearchgate.net |
| SPME-GC-MS | Analysis of volatile emissions from paints. researchgate.net |
| GC-O | Identification of odor-active components in paint emissions. researchgate.net |
| enantio-MDGC-MS | Separation and identification of stereoisomers. researchgate.nettandfonline.com |
Properties
IUPAC Name |
2-methylpropanoic acid;2,2,4-trimethylpentane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2.C4H8O2/c1-6(2)7(10)8(3,4)5-9;1-3(2)4(5)6/h6-7,9-10H,5H2,1-4H3;3H,1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJOGDPLXNTKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O.CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25265-77-4 | |
| Record name | Texanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Strategies and Mechanistic Elucidation of 1,3 Pentanediol, 2,2,4 Trimethyl , Monoisobutyrate
Derivatization and Functionalization Approaches for Novel Chemical Entities
Chemical Transformations of Hydroxyl and Ester Functionalities
The chemical reactivity of 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is primarily dictated by its two functional groups: a secondary hydroxyl group and an isobutyrate ester group. These functionalities allow for a range of chemical transformations, enabling the synthesis of various derivatives.
The presence of the hydroxyl group allows for typical alcohol reactions. For instance, it can undergo esterification to form the corresponding di-ester. A process for producing the diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol (B51712) has been described, which involves reacting the monoisobutyrate in the presence of an alkali metal isobutyrate. This transformation highlights the ability of the remaining free hydroxyl group to be further functionalized.
While specific literature on the oxidation of this compound is not abundant, the secondary alcohol is susceptible to oxidation to a ketone under appropriate conditions. The parent diol, 2,2,4-trimethyl-1,3-pentanediol, can be oxidized to 2,2,4-trimethyl-3-pentanone, suggesting that the monoisobutyrate derivative would likely yield the corresponding keto-ester. scientific.net
The ester functionality, on the other hand, imparts characteristics such as excellent hydrolytic stability . wikipedia.org This stability is a key feature in many of its applications. However, like other esters, it can undergo hydrolysis under acidic or basic conditions to yield 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid. Esters are known to react with acids to liberate heat along with the corresponding alcohols and acids. researchgate.netnoaa.gov
Furthermore, the ester group can potentially undergo transesterification in the presence of other alcohols and a suitable catalyst, leading to the formation of a different ester and 2,2,4-trimethyl-1,3-pentanediol. While specific studies on this particular monoisobutyrate are not detailed in the provided results, this is a general reaction of esters.
The following table summarizes potential chemical transformations of the hydroxyl and ester functionalities:
| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product(s) |
| Hydroxyl | Esterification | Isobutyric anhydride, acid catalyst | 2,2,4-Trimethyl-1,3-pentanediol, diisobutyrate |
| Hydroxyl | Oxidation | Oxidizing agents (e.g., PCC, Swern) | Keto-ester derivative |
| Ester | Hydrolysis | Acid or base catalysis, water | 2,2,4-Trimethyl-1,3-pentanediol and Isobutyric acid |
| Ester | Transesterification | Alcohol, acid or base catalyst | Different ester and 2,2,4-trimethyl-1,3-pentanediol |
Stereochemical Aspects in Synthesis
The synthesis of this compound presents interesting stereochemical considerations due to the presence of two chiral centers at positions 1 and 3 of the pentanediol (B8720305) backbone. The commercial product, often referred to as Texanol, is a mixture of stereoisomers. utahtech.edu Specifically, it is a monoester of racemic 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid, resulting in a total of four possible stereoisomers. utahtech.edu
The industrial synthesis of this compound typically involves the self-condensation of isobutyraldehyde (B47883) in the presence of a catalyst, such as sodium hydroxide (B78521) or sodium methoxide. masterorganicchemistry.compatsnap.com This process, which includes an aldol (B89426) condensation followed by a Cannizzaro-Tishchenko reaction, generally does not employ stereocontrol, leading to the formation of a racemic mixture of the diol precursor and subsequently the monoisobutyrate. google.com
Research has been conducted on the synthesis using various catalysts to optimize reaction conditions, such as temperature and reaction time, to maximize the yield of the desired product. For instance, using sodium hydroxide as a catalyst at 50°C for 4 hours resulted in a high conversion of isobutyraldehyde and selectivity for the monoisobutyrate product. masterorganicchemistry.com
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) |
| Sodium Hydroxide | 50 | 4 | 93.10 | 92.98 |
| Sodium Methoxide | 60 | 4 | >80 | >97 |
While the direct stereoselective synthesis of this compound is not extensively documented in the provided search results, the separation and rearrangement of its isomers have been explored. A patented method describes the rearrangement of the molecular structure of the isomers of Texanol at elevated temperature and pressure to alter the mass ratio of 2,2,4-trimethyl-1,3-pentanediol-3-isobutyrate and 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate.
The development of stereoselective synthetic routes to access specific stereoisomers of this compound would likely involve the use of chiral catalysts or auxiliaries in the aldol condensation step, or the enzymatic resolution of the racemic diol or final monoisobutyrate product. However, specific research applying these advanced synthetic strategies to this particular molecule is not detailed in the provided information. The inherent chirality of the molecule remains an area of interest for further synthetic exploration to potentially isolate and study the properties of the individual stereoisomers.
Kinetic and Mechanistic Investigations of 1,3 Pentanediol, 2,2,4 Trimethyl , Monoisobutyrate Degradation
Hydrolysis Kinetics under Varied Environmental Milieus
Hydrolysis represents a significant degradation pathway for 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate, particularly under specific environmental conditions. As an ester, it is susceptible to cleavage of the ester bond to yield its constituent alcohol and carboxylic acid: 2,2,4-trimethyl-1,3-pentanediol (B51712) and isobutyric acid. smolecule.comchemrxiv.org The rate and prominence of this reaction are highly dependent on the pH of the surrounding medium.
The hydrolytic stability of this compound is notably influenced by pH. The compound exhibits excellent stability in neutral and acidic environments; however, its degradation is accelerated under alkaline conditions. chemrxiv.orgresearchgate.netkianresin.com This is particularly relevant in indoor environments where it is a component of latex paints, which may be applied to alkaline surfaces like new concrete or gypsum board. chemrxiv.orgresearchgate.net
Kinetic studies performed according to OECD Guideline 111 have quantified the hydrolysis rate at an alkaline pH. At a temperature of 25°C and a pH of 9, the two isomers of the compound exhibit different degradation rates. One isomer has a calculated half-life of 103 hours, while the second isomer is more stable with a calculated half-life of 396 hours. This data underscores the role of alkaline conditions in promoting the hydrolytic cleavage of the ester bond.
Hydrolysis Half-Life of Isomers at 25°C
| Condition | Isomer 1 Half-Life (hours) | Isomer 2 Half-Life (hours) |
|---|---|---|
| pH 9 | 103 | 396 |
The primary pathway for this degradation is the base-catalyzed hydrolysis of the ester linkage, which results in the formation of 2,2,4-trimethyl-1,3-pentanediol and the corresponding isobutyrate salt. smolecule.com
In addition to abiotic hydrolysis, this compound is susceptible to enzymatic degradation. The compound is classified as "readily biodegradable," indicating that microorganisms possess the enzymatic machinery to break it down effectively. hillbrothers.comandek.com Standard biodegradability tests provide quantitative evidence for this process.
Ready Biodegradability Test Results
| Test Method | Duration (days) | Biodegradation (%) | Result |
|---|---|---|---|
| CO2 Evolution Test | 28 | > 77 | Readily biodegradable. hillbrothers.comandek.comscribd.com |
| CO2 Evolution Test | 28 | 70.73 | Readily biodegradable. ark-chem.co.jp |
While specific enzymatic pathways in environmental microorganisms are not extensively detailed in the literature, toxicokinetic studies in mammals offer insight into potential metabolic routes. It is presumed that the metabolism of the monoester is similar to that of the related compound 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB). texas.govresearchgate.net In rats, this involves rapid hydrolysis of the ester bond(s) to yield 2,2,4-trimethyl-1,3-pentanediol (TMPD). nih.gov This initial hydrolysis is followed by further oxidation. The primary metabolites identified in urine are TMPD and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV), along with their glucuronide conjugates. texas.govnih.gov This suggests a two-step enzymatic process: an initial hydrolysis likely mediated by esterase enzymes, followed by oxidation of the resulting alcohol. texas.gov
Oxidative Degradation Pathways and Radical Reactions
Oxidative processes, particularly in the atmosphere, contribute to the degradation of this compound that volatilizes from surfaces such as paint films.
The primary removal mechanism for this compound from the atmosphere is its reaction with hydroxyl (•OH) radicals. smolecule.comtandfonline.com These reactions are considered the only atmospherically relevant degradation pathway for saturated esters of this type. tandfonline.com The reaction involves the abstraction of a hydrogen atom from the molecule by the highly reactive •OH radical, initiating a cascade of oxidation reactions. The expected products from these atmospheric reactions include acetone (B3395972) and other higher molecular weight ketones. tandfonline.com
Information regarding the specific degradation pathways involving peroxyl radical-mediated processes for this compound is not available in the reviewed scientific literature.
Photochemical Transformation Mechanisms and Products
Direct photochemical degradation, or photolysis, is a process where a molecule breaks down after absorbing light energy. For this to occur with sunlight at the Earth's surface, the molecule must be able to absorb light at wavelengths greater than 290 nm. smolecule.com
Studies on the chemical properties of this compound indicate that the compound does not absorb light in this range of the solar spectrum. smolecule.com Consequently, it has limited susceptibility to direct photodegradation. This finding implies that direct photolysis is not a significant environmental degradation pathway for this compound. Its atmospheric removal is therefore predominantly governed by the oxidative reactions initiated by hydroxyl radicals as described in section 3.2.1. smolecule.com
Thermal Decomposition Processes
The thermal degradation of this compound, a compound with both ester and alcohol functional groups, involves complex chemical reactions that break down the molecule into smaller, more volatile products. While specific kinetic and mechanistic studies on the thermal decomposition of this particular compound are not extensively available in the public domain, the degradation pathways can be inferred from the known behavior of similar organic esters and alcohols under thermal stress. The decomposition process is expected to proceed through various competing reaction pathways, including ester pyrolysis and radical-initiated bond cleavage.
Upon heating, irritating vapors and toxic gases, such as carbon monoxide and carbon dioxide, may be formed, particularly in the presence of excess oxygen as is common in a fire. noaa.gov The specific decomposition products and their distribution are highly dependent on factors such as temperature, pressure, and the presence of catalysts or inhibitors.
One potential pathway for the thermal decomposition of esters is through a pyrolysis reaction. For esters that contain a β-hydrogen atom on the alkyl group, a concerted elimination reaction (known as Ei elimination) can occur, yielding a carboxylic acid and an alkene. stackexchange.com In the case of this compound, the structure is that of a hindered ester, which may influence the typical pyrolysis pathways.
At elevated temperatures, homolytic cleavage of covalent bonds can initiate a free radical chain reaction. The stability of the resulting radicals plays a significant role in determining the predominant decomposition pathway. The bond dissociation energies (BDEs) of C-C, C-H, C-O, and O-H bonds within the molecule will dictate which bonds are most likely to break first. acs.orgacs.org In general, bonds with lower dissociation energies are more susceptible to thermal cleavage. For instance, the O-H bond in alcohols has a lower bond dissociation energy compared to C-H or C-C bonds, suggesting that the alcohol moiety could be a site of initial reaction. acs.org
The thermal decomposition of the related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, is noted to emit acrid smoke and irritating fumes when heated to decomposition. nih.gov Given the structural similarity, it is plausible that the monoisobutyrate would exhibit similar behavior. The presence of the tertiary alcohol group in this compound could also lead to dehydration reactions at high temperatures, forming an unsaturated ester.
The complex structure of this compound suggests that its thermal decomposition would likely result in a mixture of products. These could include isobutyric acid, various alkenes from the pentanediol (B8720305) backbone, as well as smaller molecules like carbon monoxide, carbon dioxide, and water resulting from further fragmentation and oxidation reactions. stackexchange.com
Due to the lack of specific experimental data, a definitive kinetic model and detailed mechanistic pathways for the thermal decomposition of this compound cannot be presented. Further research, including techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), would be necessary to elucidate the precise degradation mechanism and determine the kinetic parameters, such as activation energy and reaction order.
Mechanistic Contributions in Polymer Science and Coating Technologies
Molecular Interactions in Polymer Systems: Plasticization Mechanisms
As a plasticizer, 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate enhances the flexibility and workability of polymeric materials. This effect stems from its ability to interfere with the molecular structure of the polymer system.
Influence on Polymer Chain Mobility and Intermolecular Forces
This compound functions as an effective temporary plasticizer for polymer particles, particularly in latex formulations. When introduced into a polymer system, its molecules are absorbed by and position themselves between the long polymer chains. arxiv.org This molecular intercalation increases the "free volume" within the polymer matrix, pushing the chains further apart and thereby weakening the intermolecular van der Waals forces that hold them together.
This separation allows the polymer chains to slide past one another with greater ease, significantly increasing their mobility. A direct consequence of this increased mobility is the reduction of the polymer's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tue.nl By lowering the Tg, the compound softens the polymer, making it more pliable and deformable at ambient temperatures.
Theoretical Modeling of Polymer-Compound Interactions
The empirical effects of this compound on polymer systems are well-documented; however, specific theoretical studies and computational models detailing the precise interactions between this particular compound and various polymers are not widely present in publicly available research.
In the broader field of polymer science, molecular dynamics (MD) simulations are a standard tool used to understand polymer morphology and interactions on an atomic scale. mdpi.com Such simulations model the movement and interactions of polymer chains and solvent molecules, providing insights into properties like glass transition temperature and the mechanics of film formation. arxiv.orgdtic.milacs.org For instance, Hansen Solubility Parameters (HSP) are used theoretically to predict and select good coalescing agents by mapping their solubility characteristics relative to the polymer and water. specialchem.com A good coalescent is identified as occupying the boundary area between the solubility envelopes of the polymer and water, a principle that applies to this compound. specialchem.com While these general modeling techniques exist, dedicated simulation studies for this compound were not found in the reviewed literature.
Role as a Coalescing Agent in Film Formation Processes
The primary application of this compound is as a coalescing agent, or film-forming aid, in latex paints and coatings. researchgate.net It is essential for ensuring that discrete polymer particles in a latex dispersion merge into a continuous, durable film as the water evaporates. specialchem.com
Mechanisms of Polymer Particle Deformation and Fusion
In a latex dispersion, polymer particles are suspended in water. For a coherent film to form upon drying, these particles must deform and fuse together. This process is often hindered if the ambient temperature is below the polymer's Minimum Film Forming Temperature (MFFT), which is closely related to its Tg. A film dried below the MFFT will be brittle and cracked because the particles are too rigid to coalesce properly.
This compound facilitates this process by effectively lowering the MFFT. arxiv.orgspecialchem.com The mechanism proceeds in several stages:
Absorption : The compound, which is largely water-insoluble, is absorbed into the polymer particles. arxiv.org
Softening : Acting as a temporary plasticizer, it softens these particles, making them less rigid and more deformable. tue.nl
Coalescence : As water evaporates, the particles are forced into close contact. The softened state allows them to overcome their spherical shape and fuse under capillary pressure, eliminating the voids between them. paint.org
Evaporation : Being a volatile organic compound (VOC), it slowly evaporates from the dried film over time, allowing the film to regain its original hardness and mechanical properties. specialchem.com
This action ensures the formation of a continuous, integral film with enhanced performance characteristics such as scrub resistance and washability, even when applied in suboptimal temperature conditions. arxiv.org
Interfacial Phenomena and Surface Tension Effects
Interfacial phenomena are critical during the film formation process, which involves polymer-water, polymer-air, and water-air interfaces. kinampark.com Surface tension is the force that causes liquids to minimize their surface area and influences how particles interact as the liquid phase disappears.
This compound is described as a partially water-soluble coalescent, a property that makes it highly efficient. This hydrophylic/hydrophobic balance causes it to concentrate at the interface between the polymer particles and the surrounding water phase. During the drying process, as water recedes, the molecules of the coalescing agent at the surface reduce the interfacial tension between the polymer and the surrounding medium. This reduction in tension promotes the wetting of particles by each other and aids in the rupture of the final thin layers of water separating them, facilitating a more complete fusion. By modifying these surface forces, the compound helps to prevent defects and ensures the formation of a smooth, uniform coating.
Utilization as a Chemical Intermediate in Advanced Material Synthesis
Beyond its direct application in coatings, this compound serves as a versatile chemical intermediate in the synthesis of other materials. nih.govpaint.org Its ester and alcohol functional groups allow it to participate in a variety of chemical reactions to produce more complex molecules.
A primary use is in the manufacture of permanent plasticizers, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB), through esterification of its free hydroxyl group. arxiv.org This di-ester is used as a plasticizer in applications like flexible PVC. The monoisobutyrate can also serve as a precursor for the synthesis of certain surfactants, pesticides, and resins, broadening its utility in the chemical industry. nih.gov The synthesis process often begins with isobutyraldehyde (B47883), which undergoes an aldol (B89426) condensation and a Cannizzaro reaction to form the monoisobutyrate compound. researchgate.net This product can then be used as a building block for further synthesis.
Table 1: Physical and Chemical Properties of this compound This interactive table summarizes key properties of the compound.
| Property | Value |
|---|---|
| CAS Number | 25265-77-4 |
| Molecular Formula | C12H24O3 |
| Molecular Weight | 216.32 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 255 °C |
| Melting Point | -50 °C |
| Density | 0.95 g/mL at 25 °C |
| Flash Point | 122 °C |
| Water Solubility | Low; approx. 900 mg/L |
Table 2: Application as a Chemical Intermediate This interactive table illustrates the role of the compound in synthesizing other materials.
| Starting Material | Reaction Type | Resulting Product(s) | Application of Product |
|---|---|---|---|
| This compound | Esterification | 2,2,4-trimethyl-1,3-pentanediol diisobutyrate | Plasticizer for polymers (e.g., PVC) |
| This compound | Various | Surfactants, Resins | Detergents, Adhesives, Coatings |
| This compound | Various | Pesticides | Agrochemicals |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2,4-trimethyl-1,3-pentanediol diisobutyrate |
| Isobutyraldehyde |
Precursor in Surfactant Chemistry (e.g., Ethoxylation)
A significant application of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is as a hydrophobic starting material in the synthesis of nonionic surfactants through ethoxylation. This chemical process involves the reaction of the ester alcohol with ethylene (B1197577) oxide, leading to the formation of alcohol ethoxylates. These resulting molecules consist of the bulky, hydrophobic trimethyl-pentanediol monoisobutyrate backbone and a hydrophilic polyethylene (B3416737) glycol chain.
The synthesis of these novel nonionic surfactants begins with the aldol condensation of isobutyraldehyde, followed by a subsequent Cannizzaro-Tishchenko reaction to produce the C12 alcohol-ester, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. This hydrophobic intermediate is then subjected to ethoxylation. The general reaction is depicted below:
R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH
Where R represents the 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate moiety.
Research into the ethoxylates of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has revealed their characteristic properties as nonionic surfactants. Key findings from these studies are summarized in the table below:
| Property | Finding |
| Surface Tension | The ethoxylated derivatives effectively reduce the surface tension of water. |
| Critical Micelle Concentration (CMC) | These surfactants exhibit a critical micelle concentration, a key indicator of surfactant efficiency. |
| Foaming | A notable characteristic of these surfactants is their ability to produce extremely low foam levels. |
These properties make the ethoxylated derivatives of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate attractive for applications where low foaming is a critical requirement.
Building Block for Specialized Resins and Polymers
Beyond its role in surfactant chemistry, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate serves as a crucial intermediate and building block in the synthesis of various specialized resins and polymers. researchgate.netmdpi.com Its bifunctional nature, possessing both a hydroxyl group and an ester group, allows it to be chemically incorporated into polymer structures, influencing their final properties.
While its most prominent role in coatings is as a coalescing agent to facilitate film formation in latex paints, its utility extends to being a reactive component. noaa.gov The hydroxyl group can participate in esterification and urethane (B1682113) reactions, making it a potential monomer or chain modifier in the production of polyesters, alkyd resins, and polyurethanes.
Although detailed research on the direct incorporation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate into polymer backbones is not extensively published in publicly available literature, its classification as a chemical intermediate for plasticizers and resins is well-established. researchgate.netatamankimya.com For instance, the parent diol, 2,2,4-trimethyl-1,3-pentanediol, is known to be used in the manufacture of polyesters, elastomers, and polyols, suggesting that the monoisobutyrate derivative can be used to introduce specific side chains that modify polymer properties such as flexibility, durability, and solubility. europa.eu
The bulky trimethylpentyl group of the molecule can impart increased hydrolytic stability and good weathering resistance to the resulting polymers. Its use as an intermediate can also be in the synthesis of other functional monomers that are then polymerized.
Computational Chemistry and Theoretical Modeling of 1,3 Pentanediol, 2,2,4 Trimethyl , Monoisobutyrate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a fundamental understanding of a molecule's properties based on the interactions of its electrons and nuclei. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, thermochemical data, and reaction pathways. lsu.eduresearchgate.net For a molecule like 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate, which exists as two primary isomers, these calculations are crucial for elucidating the properties of each specific structure. chemicalbook.com
The flexibility of this compound arises from the rotation around its single bonds, leading to various three-dimensional arrangements known as conformations. Conformational analysis systematically explores these arrangements to identify the most stable, low-energy structures, which are the most likely to exist.
By mapping the potential energy as a function of bond rotations (dihedral angles), an energy landscape is generated. lsu.edu The valleys on this landscape represent stable conformers (local minima), while the peaks represent high-energy transition states between them. For this compound, key areas of conformational freedom include the orientation of the isobutyrate group and the hydroxyl group relative to the carbon backbone. Quantum chemical calculations can determine the relative energies of these conformers, providing data on their equilibrium populations.
Table 1: Illustrative Conformational Analysis Data for a Rotatable Bond in this compound This table presents hypothetical data for demonstration purposes.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |
| 60 | 0.00 | Gauche (Staggered) |
| 120 | 3.50 | Eclipsed |
| 180 | 0.50 | Anti (Staggered) |
| 240 | 3.50 | Eclipsed |
| 300 | 0.00 | Gauche (Staggered) |
Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. wikipedia.org It posits that for a reaction to occur, reactants must pass through a high-energy, unstable configuration known as the activated complex or transition state. libretexts.orgfiveable.me The rate of the reaction is determined by the concentration of this activated complex and the frequency at which it converts into products. libretexts.org
The central equation of TST relates the reaction rate constant (k) to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. utexas.edu Quantum chemical calculations are employed to locate the geometry of the transition state (a saddle point on the potential energy surface) and compute its energy, thereby allowing for the prediction of reaction rates. wikipedia.orgutexas.edu For this compound, TST could be used to predict the rates of important reactions such as hydrolysis of the ester group or its oxidation by atmospheric radicals.
Molecular Dynamics Simulations of Intermolecular and Intramolecular Processes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.comtue.nl This technique allows for the exploration of dynamic processes and the calculation of thermodynamic properties that are inaccessible through static quantum chemical calculations. mdpi.com
For this compound, MD simulations can provide critical insights into its behavior as a coalescent in latex paints. Simulations could model the interactions between the compound and polymer chains, showing how it plasticizes the polymer particles and facilitates film formation. Key processes that can be studied include:
Diffusion: Calculating the self-diffusion coefficient to understand its mobility within the paint matrix. nih.gov
Intermolecular Interactions: Analyzing hydrogen bonding between the hydroxyl group of the compound and functional groups on the polymer or with water molecules.
Phase Behavior: Simulating its partitioning between the aqueous and polymer phases of a latex emulsion.
These simulations can be run under various conditions of temperature and pressure to predict material properties like glass-transition temperature and mechanical response. chalmers.se
Prediction of Environmental Fate Parameters (e.g., reactivity, partitioning coefficients)
Computational models are invaluable for predicting the environmental fate of chemicals, offering a rapid and cost-effective alternative to experimental measurements. For this compound, key parameters include its partitioning behavior and atmospheric reactivity.
The octanol-water partition coefficient (Kow) is a critical parameter that indicates a chemical's tendency to partition between fatty tissues and water. chemicalbook.com A high log Kow value, as is the case for this compound, suggests a potential for bioaccumulation. chemicalbook.com Quantitative Structure-Property Relationship (QSPR) models can predict log Kow based on molecular descriptors.
Atmospheric reactivity, particularly the rate of reaction with hydroxyl (•OH) radicals, determines the compound's persistence in the atmosphere and its potential to contribute to the formation of ground-level ozone. chemicalbook.com Computational methods can calculate the reaction rate constants for these gas-phase reactions. One study has indicated a Maximum Incremental Reactivity (MIR) of 0.88 g of ozone per gram of the compound, highlighting its potential role in urban air chemistry. chemicalbook.com
Table 2: Predicted Environmental Fate Parameters for this compound Data is compiled from existing literature and predictive models for illustrative purposes.
| Parameter | Predicted Value | Method | Significance |
| Log Kow | 3.2 - 4.1 | QSPR / Experimental | Indicates tendency to partition into organic matter over water. chemicalbook.com |
| Atmospheric Half-life | ~1.5 days | Estimation (Reaction with •OH) | Determines persistence in the atmosphere. |
| Max. Incremental Reactivity (MIR) | 0.88 g O3/g VOC | Experimental Chamber Study | Measures potential to form ground-level ozone. chemicalbook.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and QSPR models are regression or classification models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. wikipedia.orgconicet.gov.ar These models are built on the principle that the properties of a chemical are a function of its molecular structure.
The process involves:
Descriptor Calculation: Quantifying the molecular structure using numerical values known as descriptors. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Using statistical methods to build a mathematical relationship between the descriptors and the property of interest (e.g., toxicity, boiling point, partitioning coefficient). nih.govresearchgate.net
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. wikipedia.org
For this compound, QSPR models can be developed to predict a wide range of physicochemical properties. For instance, a QSPR model could predict the different boiling points or vapor pressures of its isomers based on subtle differences in their molecular shape and electronic structure. Similarly, QSAR models could be employed to estimate its potential toxicity by comparing its structural features to those of known toxicants, providing valuable information for risk assessment. conicet.gov.ar
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, and how do they influence experimental design?
- Key Properties : Molecular formula (C₁₂H₂₄O₃), molecular weight (216.32 g/mol), boiling point (255°C), density (0.95 g/mL at 25°C), refractive index (1.441), and water solubility (322 mg/L at 25°C) .
- Methodological Considerations :
- Solubility : Use polar aprotic solvents (e.g., acetone) for homogeneous mixing in polymer studies.
- Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA) above 250°C to avoid degradation during high-temperature applications.
- Density/Refractive Index : Critical for calibrating dispersion systems in coatings research.
Q. How can researchers determine the purity and structural integrity of this compound in synthetic batches?
- Analytical Methods :
- Gas Chromatography-Mass Spectrometry (GC/MS) : Quantify purity (>99%) by comparing retention times and mass spectra against reference standards .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on characteristic peaks (e.g., ester carbonyl at ~170 ppm, isobutyrate methyl groups at 1.0–1.2 ppm) .
Q. What safety protocols are essential for handling 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye irritation .
- Ventilation : Use fume hoods due to low volatility (vapor pressure: 1×10⁻² mmHg at 20°C) and potential respiratory irritation .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
- Toxicological Data : LD₅₀ (rats) = 3,200 mg/kg; classify as low acute toxicity but monitor chronic exposure risks .
Advanced Research Questions
Q. What analytical challenges arise in resolving isomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, and how can they be addressed?
- Isomer Complexity : The compound exists as a mixture of two structural isomers due to esterification at different hydroxyl positions .
- Advanced Techniques :
- High-Resolution GC-TOFMS : Utilize JEOL’s AccuTOF™ GC system with msFineAnalysis AI for isomer separation based on subtle mass fragmentation differences .
- Chiral Chromatography : Employ β-cyclodextrin columns to resolve enantiomers in metabolic studies .
Q. How can urinary biomarkers be validated for monitoring occupational exposure to this compound?
- Biomarker Identification :
- HTMV (3-Hydroxy-2,2,4-trimethylpentanoic acid) : A stable metabolite detectable via LC-MS/MS in rat urine, correlating linearly with exposure doses (4–5% excretion at 48–750 mg/kg) .
- Experimental Design :
- Dosing : Administer via intraperitoneal injection to control absorption rates.
- Sampling : Collect urine at 0–24 hr intervals for kinetic analysis (t₁/₂ ≈ 12–18 hr) .
Q. What methodologies are effective for quantifying this compound in indoor air as a volatile organic compound (VOC)?
- Sampling Protocols :
- Sorbent Tubes : Use Tenax TA tubes to adsorb VOCs, followed by thermal desorption-GC/MS .
- Calibration : Prepare standard curves in humidified air (30–60% RH) to mimic indoor conditions.
- Detection Limits : Achieve 0.1 µg/m³ sensitivity using high-resolution TOF-MS, critical for compliance with EU and Japanese indoor air guidelines .
Q. How does regulatory variance (e.g., US EPA vs. EU) impact environmental fate studies of this compound?
- Experimental Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
